molecular formula C25H25NO5 B4306229 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE

Cat. No.: B4306229
M. Wt: 419.5 g/mol
InChI Key: UKQWUEJMMMZSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE typically involves the reaction of appropriate benzyl and phenyl derivatives with oxazolidinone precursors. Common synthetic routes may include:

    Condensation Reactions: Using aldehydes or ketones with amines to form the oxazolidinone ring.

    Cyclization Reactions: Involving the formation of the oxazolidinone ring from linear precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

Biology

In biological research, oxazolidinone derivatives are often studied for their potential antimicrobial and anticancer properties.

Medicine

Medicinally, compounds in this class are investigated for their potential as therapeutic agents, particularly as antibiotics and anticancer drugs.

Industry

Industrially, these compounds may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological activity being studied. For example, as an antimicrobial agent, it may inhibit bacterial protein synthesis by binding to the ribosome.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid.

Uniqueness

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE may have unique structural features or biological activities that distinguish it from other oxazolidinone derivatives, such as specific substituents that enhance its activity or selectivity.

Properties

IUPAC Name

4-hydroxy-4,5-bis(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c1-17-4-6-18(7-5-17)16-26-24(27)31-23(19-8-12-21(29-2)13-9-19)25(26,28)20-10-14-22(30-3)15-11-20/h4-15,23,28H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQWUEJMMMZSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)OC(C2(C3=CC=C(C=C3)OC)O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
Reactant of Route 3
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
Reactant of Route 4
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
Reactant of Route 5
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZYL)-1,3-OXAZOLAN-2-ONE

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